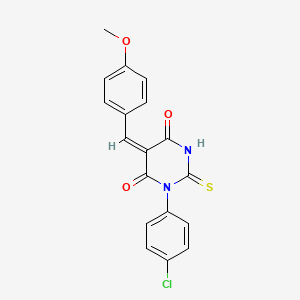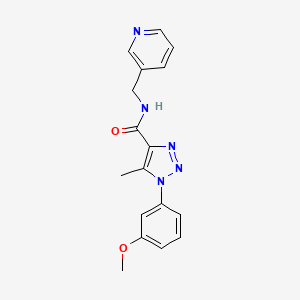![molecular formula C17H19ClO3 B5164065 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. In addition to its clinical use, carvedilol has been extensively studied in scientific research due to its potential therapeutic benefits in various diseases.
Mechanism of Action
Carvedilol acts as a non-selective beta-blocker, blocking both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 adrenergic receptor blocking properties. By blocking these receptors, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene reduces the effects of the sympathetic nervous system, including heart rate, blood pressure, and cardiac output. In addition, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Biochemical and physiological effects:
Carvedilol has been shown to have several biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also improves left ventricular function, reduces oxidative stress, and improves insulin sensitivity. Carvedilol has been found to have a favorable safety profile, with few adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
Carvedilol has several advantages for lab experiments, including its well-established safety profile and availability as a commercial medication. However, its low solubility in water can make it difficult to administer in certain experimental settings. In addition, its non-specific binding to adrenergic receptors can make it challenging to isolate the effects of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene on specific pathways.
Future Directions
There are several future directions for 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene research. One area of interest is its potential use in combination with other medications for the treatment of heart failure and hypertension. Another area of research is the potential use of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene in the prevention and treatment of cancer. Additionally, there is ongoing research into the mechanisms of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene's antioxidant effects and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
Carvedilol can be synthesized through a multi-step process starting with 3,5-dimethoxybenzaldehyde. The synthesis involves the formation of an ether linkage between 2-(2-ethoxyphenoxy)ethanol and 3,5-dimethoxybenzaldehyde, followed by the introduction of a chlorine atom at the para position of the benzene ring. The final step involves the alkylation of the resulting intermediate with 2-methylbenzyl chloride. The yield of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene synthesis is typically around 50%.
Scientific Research Applications
Carvedilol has been studied extensively for its potential therapeutic benefits in various diseases, including heart failure, hypertension, diabetes, and cancer. In heart failure, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve left ventricular function and reduce mortality rates. In hypertension, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been found to be effective in reducing blood pressure and improving endothelial function. In diabetes, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve insulin sensitivity and reduce oxidative stress. In cancer, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been studied for its potential anti-tumor effects, including inhibition of angiogenesis and tumor cell proliferation.
properties
IUPAC Name |
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-14(18)12-13(15)2/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTZVTJLXZILET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)

![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)


![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)

![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)